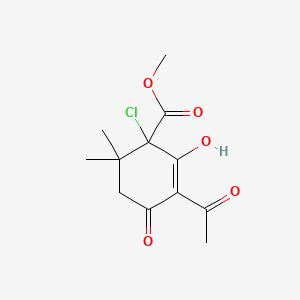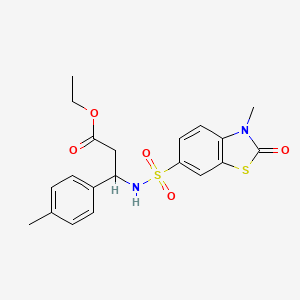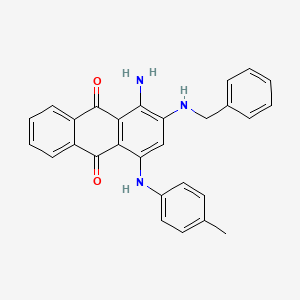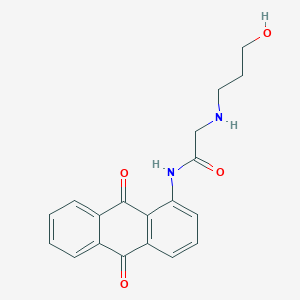![molecular formula C21H13BrN2O2 B4322740 5-(benzylamino)-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4322740.png)
5-(benzylamino)-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one
Descripción general
Descripción
5-(benzylamino)-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one is an intricate compound with a unique structure, combining aromatic, amino, and bromine functionalities. Its synthesis, reactivity, and applications span across multiple scientific domains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bromination: : Starting with an anthraquinone derivative, a bromination reaction introduces the bromine atom, utilizing reagents like N-bromosuccinimide (NBS) under light or radical initiators.
Formation of Isoxazole Ring: : The isoxazole ring can be formed via cycloaddition reactions between nitrile oxides and alkenes/alkynes.
Amino Substitution: : Finally, the amino group is introduced through a nucleophilic substitution with benzylamine.
Industrial Production Methods: : Scaling up for industrial production often requires optimization of these steps to enhance yields and purity. Key factors include precise temperature control, effective use of solvents, and catalyst selection.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Utilizes reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), resulting in oxidized derivatives.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce certain functional groups.
Substitution: : Common in aromatic chemistry, this compound can undergo electrophilic and nucleophilic substitution reactions.
Reagents and Conditions
Oxidation: KMnO4, acidic/neutral conditions.
Reduction: NaBH4 in methanol.
Substitution: Benzylamine under heat.
Major Products
Oxidized analogs.
Reduced intermediates.
Various substituted products.
Aplicaciones Científicas De Investigación
Chemistry
Used as a precursor for more complex organic syntheses.
Intermediate in pharmaceutical development.
Biology
Medicine
Investigated for its antimicrobial properties.
Possible use as a chemotherapeutic agent.
Industry
Used in the synthesis of dyes and pigments.
Precursor for advanced materials in electronics.
Mecanismo De Acción
Effects
Interacts with specific molecular targets like enzymes or receptors.
Bromine and isoxazole functionalities play critical roles in its bioactivity.
Molecular Targets and Pathways
Enzyme inhibition through interaction with active sites.
Disruption of bacterial cell wall synthesis.
Comparación Con Compuestos Similares
Uniqueness
The combination of benzylamino, bromo, and isoxazole moieties sets it apart from other anthraquinone derivatives.
Similar Compounds
3-Bromoanthraquinone
1-Amino-3-bromoanthraquinone
Benzylamino anthraquinones
These compounds share some structural elements but differ significantly in their reactivity and applications.
This article covers the essentials of the compound 5-(benzylamino)-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one, highlighting its preparation, reactions, applications, and unique characteristics. How does this align with what you were looking for?
Propiedades
IUPAC Name |
10-(benzylamino)-12-bromo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrN2O2/c22-15-10-16(23-11-12-6-2-1-3-7-12)17-18-19(15)24-26-21(18)14-9-5-4-8-13(14)20(17)25/h1-10,23H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEABOCBCATMTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(cyanomethyl)phenyl]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide](/img/structure/B4322663.png)
![2-AMINO-4-[5-METHYL-4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE](/img/structure/B4322682.png)
![6-AMINO-3-METHYL-4-[5-METHYL-4-(MORPHOLINOMETHYL)-2-THIENYL]-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B4322687.png)
![[(5-{[2-(2,4-DICHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE](/img/structure/B4322699.png)


![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4322711.png)
![3,4,5-triethoxy-N-[2-(trifluoromethyl)benzimidazo[2,1-b][1,3]benzothiazol-4-yl]benzamide](/img/structure/B4322723.png)
![3-(isobutylamino)-5-(4-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4322728.png)
![3,4,5-triethoxy-N-[4-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]benzamide](/img/structure/B4322730.png)

![3-BROMO-5-(4-METHYLPIPERIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE](/img/structure/B4322739.png)

![1-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-1,3-oxazol-5-yl}-3,5-dimethylpiperidine](/img/structure/B4322742.png)
